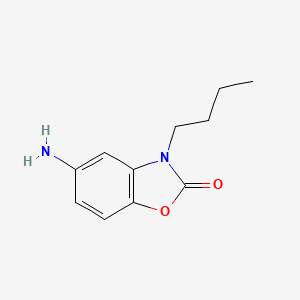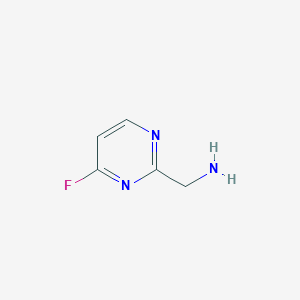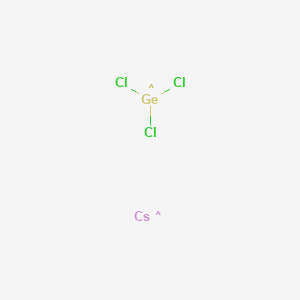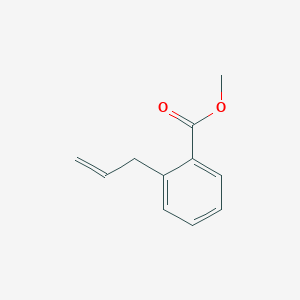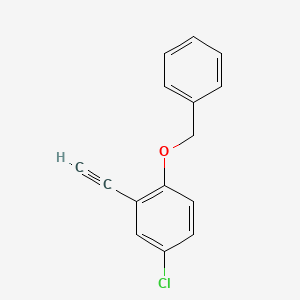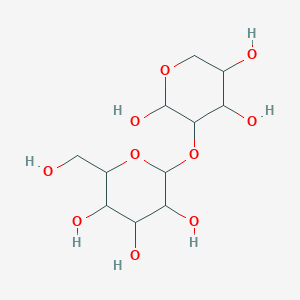
2-O-(b-D-Galactopyranosyl)-D-xylopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(b-D-Galactopyranosyl)-D-xylopyranose is a disaccharide composed of a galactose and a xylose molecule linked through a glycosidic bond. . It is a significant molecule in the field of carbohydrate chemistry and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose typically involves the glycosylation of a xylose derivative with a galactose donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst like a Lewis acid (e.g., BF3·Et2O) to promote the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-O-(b-D-Galactopyranosyl)-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar units can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid (HIO4) or bromine water can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acylation or alkylation reagents such as acetic anhydride or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of uronic acids or aldonic acids.
Reduction: Formation of alditols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
2-O-(b-D-Galactopyranosyl)-D-xylopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of bioactive compounds and as a functional ingredient in food and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes recognize the glycosidic bond and catalyze its cleavage or formation, respectively. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-O-(b-D-Galactopyranosyl)-D-glucose: Similar structure but with a glucose unit instead of xylose.
2-O-(b-D-Galactopyranosyl)-D-galactopyranose: Contains two galactose units.
4-O-(b-D-Galactopyranosyl)-D-glucopyranose: Different linkage position and sugar units
Uniqueness
2-O-(b-D-Galactopyranosyl)-D-xylopyranose is unique due to its specific glycosidic linkage and the combination of galactose and xylose units.
Propiedades
Fórmula molecular |
C11H20O10 |
|---|---|
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-(2,4,5-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-6(15)7(16)8(17)11(20-4)21-9-5(14)3(13)2-19-10(9)18/h3-18H,1-2H2 |
Clave InChI |
NTQWZXRSBBGWFC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)


![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)
![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)

